molecular formula C17H17FN4O2 B4141433 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine

2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine

Cat. No. B4141433
M. Wt: 328.34 g/mol
InChI Key: XBIKRVJQYMENSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications.

Mechanism of Action

2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have immunomodulatory effects. Specifically, this compound can modulate the activity of T cells and natural killer (NK) cells, which play important roles in the immune response against cancer. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has several advantages for use in lab experiments. It has a high degree of selectivity for BTK, which reduces the potential for off-target effects. This compound is also highly soluble in water, which facilitates its use in cell-based assays. However, this compound has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for research on 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine. One area of interest is the development of combination therapies that include this compound, as this may enhance its anti-cancer effects. Another area of interest is the investigation of this compound's immunomodulatory effects, particularly in the context of cancer immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in order to maximize its therapeutic potential.

Scientific Research Applications

2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. This compound has also demonstrated synergistic effects when combined with other cancer therapies, such as rituximab and lenalidomide.

properties

IUPAC Name

2-[3-[1-(2-fluoroethyl)pyrazol-3-yl]phenyl]-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-23-15-11-16(24-2)20-17(19-15)13-5-3-4-12(10-13)14-6-8-22(21-14)9-7-18/h3-6,8,10-11H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIKRVJQYMENSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CCF)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine
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2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine
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2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine
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2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine
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2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine
Reactant of Route 6
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine

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